Cas no 1368130-14-6 (3-(1-Benzothiophen-5-yl)propan-1-amine)

3-(1-Benzothiophen-5-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- Benzo[b]thiophene-5-propanamine
- EN300-781999
- 3-(1-BENZOTHIOPHEN-5-YL)PROPAN-1-AMINE
- 1368130-14-6
- 3-(1-Benzothiophen-5-yl)propan-1-amine
-
- インチ: 1S/C11H13NS/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8H,1-2,6,12H2
- InChIKey: YRGKPSBMMMMWGW-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C=CC(=C2)CCCN
計算された属性
- 精确分子量: 191.07687059g/mol
- 同位素质量: 191.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 54.3Ų
じっけんとくせい
- 密度みつど: 1.152±0.06 g/cm3(Predicted)
- Boiling Point: 329.3±25.0 °C(Predicted)
- 酸度系数(pKa): 10.26±0.10(Predicted)
3-(1-Benzothiophen-5-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781999-5.0g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-781999-10.0g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-781999-0.1g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-781999-0.05g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-781999-1.0g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-781999-0.25g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-781999-0.5g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-781999-2.5g |
3-(1-benzothiophen-5-yl)propan-1-amine |
1368130-14-6 | 95% | 2.5g |
$1791.0 | 2024-05-22 |
3-(1-Benzothiophen-5-yl)propan-1-amine 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
3-(1-Benzothiophen-5-yl)propan-1-amineに関する追加情報
3-(1-Benzothiophen-5-yl)propan-1-amine: A Comprehensive Overview
3-(1-Benzothiophen-5-yl)propan-1-amine, also known by its CAS number 1368130-14-6, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of extensive study in recent years.
The chemical structure of 3-(1-Benzothiophen-5-yl)propan-1-amine consists of a benzothiophene moiety linked to a propylamine chain. The benzothiophene ring, a heterocyclic compound with a benzene ring fused to a thiophene ring, is known for its aromatic properties and has been widely explored in the development of various pharmaceutical agents. The propylamine chain, on the other hand, introduces additional functional groups that can influence the compound's pharmacological properties.
Recent studies have highlighted the potential therapeutic applications of 3-(1-Benzothiophen-5-yl)propan-1-amine. One notable area of research is its activity as a serotonin receptor agonist. Serotonin receptors play a crucial role in regulating various physiological processes, including mood, sleep, and appetite. Compounds that can modulate these receptors have significant implications for the treatment of neuropsychiatric disorders such as depression and anxiety.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 3-(1-Benzothiophen-5-yl)propan-1-amine for serotonin receptors. The results demonstrated that this compound exhibits high affinity for the 5-HT2A receptor subtype, which is implicated in the pathophysiology of several psychiatric conditions. This finding suggests that 3-(1-Benzothiophen-5-yl)propan-1-amine could be a promising lead compound for the development of novel antidepressants and anxiolytics.
Beyond its potential as a serotonin receptor agonist, 3-(1-Benzothiophen-5-yl)propan-1-amine has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are major mediators of inflammation.
A study published in the European Journal of Pharmacology evaluated the anti-inflammatory effects of 3-(1-Benzothiophen-5-yl)propan-1-amine in an animal model of inflammatory bowel disease (IBD). The results indicated that treatment with this compound significantly reduced inflammation in the colon, as evidenced by decreased levels of inflammatory markers and improved histological scores. These findings suggest that 3-(1-Benzothiophen-5-yl)propan-1-amine may have therapeutic potential for treating IBD and other inflammatory conditions.
The pharmacokinetic properties of 3-(1-Benzothiophen-5-yl)propan-1-amine have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are essential characteristics for successful drug development. Additionally, preliminary toxicity studies have indicated that 3-(1-Benzothiophen-5-yl)propan-1-amine has a good safety profile at therapeutic doses.
In conclusion, 3-(1-Benzothiophen-5-y l)propan - 1 - amine (CAS No. 1368 1 30 - 14 - 6) strong > represents an intriguing compound with multifaceted biological activities. Its potential as a serotonin receptor agonist and anti-inflammatory agent makes it a valuable candidate for further pharmaceutical research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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